9-Aminoacridine

Content Navigation

CAS Number

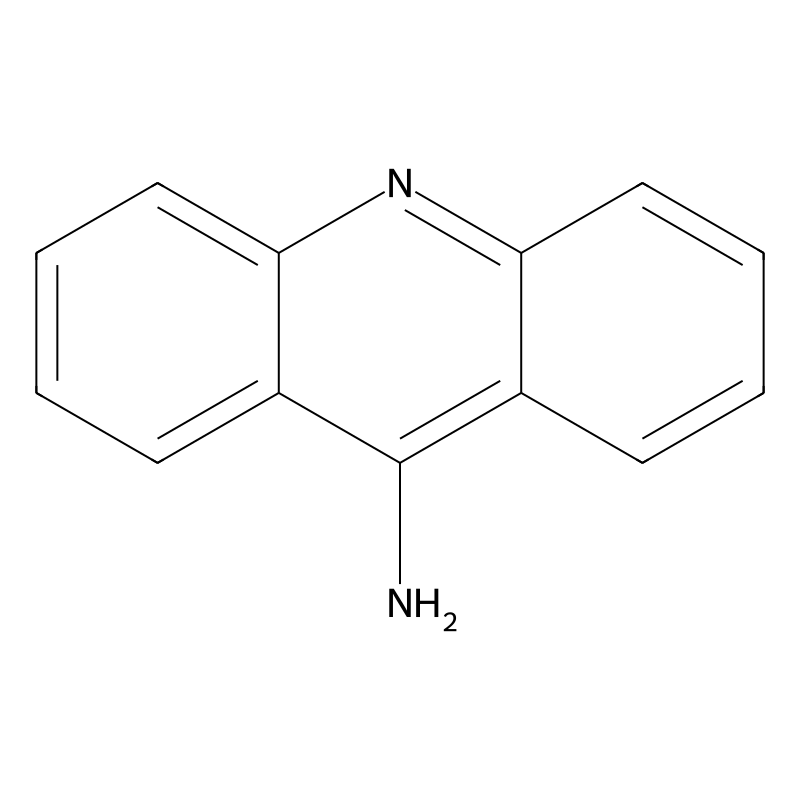

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Nucleic Acid Staining and Visualization

- -Aminoacridine is a fluorescent dye that can bind to DNA and RNA molecules. This property makes it a valuable tool for researchers studying nucleic acids.

- When bound to nucleic acids, 9-aminoacridine emits light under ultraviolet (UV) illumination. This allows researchers to visualize the location and quantity of DNA or RNA in cells or tissues [Source: Thermo Fisher Scientific, ].

- This technique is commonly used in gel electrophoresis experiments to visualize DNA fragments separated by size [Source: National Human Genome Research Institute, ].

Intracellular pH Indicator

- -Aminoacridine can also function as a pH indicator inside cells.

- The compound exhibits different fluorescence properties at varying pH levels. By measuring the fluorescence of 9-aminoacridine, researchers can gain insights into the acidity (pH) of different compartments within a cell [Source: Wiley Online Library, ].

Mutagenicity Studies

- 9-Aminoacridine can induce mutations in DNA. This property makes it a valuable tool for researchers studying mutagenesis and the mechanisms of DNA repair [Source: ScienceDirect, ].

- It's important to note that 9-aminoacridine can cause mutations and should be handled with care in a laboratory setting.

Antibacterial Activity Studies

- Recent research suggests that 9-aminoacridine may have antibacterial properties.

- Studies have investigated the effectiveness of 9-aminoacridine derivatives against various bacterial strains [Source: ResearchGate, ].

- More research is needed to fully understand the potential of 9-aminoacridine as an antibacterial agent.

Other Applications

- 9-aminoacridine can also be used as a matrix-assisted laser desorption/ionization (MALDI) matrix in mass spectrometry [Source: American Chemical Society, ].

- Researchers are also exploring the use of 9-aminoacridine derivatives in the development of new drugs [Source: ScienceDirect, [ reccommendations for the design of new acridine derivatives as potential dna topoisomerase ii inhibitors ON ScienceDirect sciencedirect.com]].

9-Aminoacridine is a synthetic compound belonging to the acridine family, characterized by its amino group at the 9-position of the acridine structure. It has the molecular formula and is recognized for its vibrant yellow color, making it useful as a dye. This compound exhibits a variety of properties, including being a moderately strong base and possessing significant biological activity. It is primarily utilized in clinical settings as a topical antiseptic and has experimental applications as a mutagen and intracellular pH indicator .

The mechanism of action depends on the application:

- Antiseptic: The exact mechanism for its antiseptic properties remains unclear, but it might involve disrupting bacterial cell membranes [].

- Mutagen: The intercalation between DNA base pairs can introduce errors during DNA replication, potentially leading to mutations [].

- pH indicator: The fluorescence properties of 9-Aminoacridine change depending on the surrounding pH, allowing it to be used as an intracellular pH indicator [].

- Nucleophilic Aromatic Substitution: This reaction involves the substitution of an aromatic halide with 9-aminoacridine, typically performed in the presence of bases such as cesium carbonate. The reaction conditions often include heating in dimethylformamide .

- Addition-Elimination Reactions: 9-Aminoacridine can react with polysubstituted haloquinones under reflux conditions, leading to the formation of new derivatives. This method is particularly useful for synthesizing compounds with enhanced biological properties .

- Reductive Amination: This involves the reaction of 9-aminoacridine with aldehydes in the presence of reducing agents, converting aldehyde functional groups into amines efficiently .

The biological activity of 9-aminoacridine is diverse:

- Antiseptic Properties: It is employed as a topical antiseptic due to its ability to inhibit microbial growth .

- Mutagenicity: Experimental studies have shown that 9-aminoacridine can act as a mutagen, affecting DNA and potentially leading to mutations .

- pH Indicator: Its ability to change color depending on the pH makes it useful in biochemical assays .

Synthesis of 9-aminoacridine can be accomplished through several methods:

- Hydrolysis of 9-Cyanoacridine: This involves hydrolyzing 9-cyanoacridine to yield 9-aminoacridine through an acid amide intermediate .

- Direct Reduction: The compound can also be synthesized by reducing 9-chloroacridine or other derivatives using suitable reducing agents .

- One-Pot Derivatization Methods: Recent advancements have introduced efficient one-pot methods that combine nucleophilic aromatic substitution, addition-elimination, and reductive amination for rapid synthesis of various derivatives .

The applications of 9-aminoacridine are extensive:

- Clinical Use: As a topical antiseptic, it is used in dermatological preparations to prevent infections.

- Research Tool: In laboratories, it serves as a mutagen and pH indicator, contributing to various biochemical studies .

- Fluorescent Probes: Its properties make it suitable for use in fluorescence-based assays, particularly in studying molecular interactions and dynamics .

Interaction studies involving 9-aminoacridine have revealed its potential in forming complexes with nucleic acids. The compound's chromophore is significant in the development of DNA-targeted chemotherapeutic agents, highlighting its role in cancer research. Additionally, studies have explored its fluorescence properties, which can be modulated for various applications in analytical chemistry .

Several compounds share structural similarities with 9-aminoacridine. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Acridine | Base structure similar to acridine | Less biological activity compared to 9-aminoacridine |

| Aminoacrine | Contains an amino group similar to 9-aminoacridine | Primarily used as an antimalarial agent |

| Ethyl Acridine | Ethyl group substitution at position 9 | More lipophilic; used in different biological contexts |

| Phenylhydrazine | Contains hydrazine functionality | Used primarily in organic synthesis; less biological activity |

The uniqueness of 9-aminoacridine lies in its specific amino substitution at the 9-position, which enhances its biological activity and makes it particularly effective as both an antiseptic and a mutagen.

9-Aminoacridine exists as a planar tricyclic heteroaromatic compound with the molecular formula C₁₃H₁₀N₂ and a molecular weight of 194.237 g/mol [1] [2] [3]. The compound is registered under CAS number 90-45-9 and has the IUPAC InChI key XJGFWWJLMVZSIG-UHFFFAOYSA-N [1] [3].

Crystallographic analysis of 9-aminoacridinium chloride dimethylformamide monosolvate reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [4] [5]. The unit cell parameters are: a = 10.5819 Å, b = 42.705 Å, c = 7.2531 Å, β = 108.800°, with a unit cell volume of 3102.8 ų [4] [5]. The structure contains eight formula units per unit cell (Z = 8) with a calculated density of 1.301 Mg/m³ [4] [5].

The molecular geometry shows that the acridine moieties are nearly planar in the crystalline phase, with the atoms arranged almost linearly [4] [5]. The C—N bond lengths for the exocyclic amino groups range from 1.310 to 1.313 Å, characteristic of C=N double bond character that can originate from tautomerism of the cation [4] [5]. The dihedral angle between the two outer fused rings varies from 1.18° to 3.39°, with the smaller value being comparable to that found for acridine itself (1.2°) [4] [5]. Each of the three fused rings taken individually is planar within experimental error [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀N₂ |

| Molecular Weight | 194.237 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Volume | 3102.8 ų |

| C—N Bond Length | 1.310-1.313 Å |

| Dihedral Angle Between Outer Rings | 1.18-3.39° |

Physicochemical Properties

Melting and Boiling Points

9-Aminoacridine exhibits different thermal properties depending on its form. The free base has a melting point of 238-240°C [6] [7], while the hydrochloride salt melts at 300°C [8] [9]. The boiling point has been estimated at 320.68°C, with experimental values reported at 413.5°C at 760 mmHg [6] [8]. These thermal properties reflect the compound's aromatic stability and hydrogen bonding capabilities.

Solubility Profiles in Polar and Nonpolar Solvents

The solubility characteristics of 9-aminoacridine demonstrate its amphiphilic nature. In water, the compound shows limited solubility at 11.65 mg/L at 24°C [6]. However, it displays significantly enhanced solubility in polar organic solvents, with both dimethyl sulfoxide and ethanol supporting 38 mg/mL (195.64 mM) at 25°C [10]. The compound shows hazy solubility in ethanol [6], indicating partial miscibility. The LogP value of 3.55 suggests moderate lipophilicity [11], which is consistent with its ability to interact with both hydrophilic and lipophilic environments.

The density of 9-aminoacridine is 1.268 g/cm³ [6] [11], and it has a refractive index of 1.78 [11]. The compound appears as a yellow powder or crystals [6] [9] [7] and is stable under normal conditions but incompatible with strong oxidizing agents [6] [11].

Acid-Base Behavior and pKa Analysis

9-Aminoacridine exhibits basic properties with a pKa value of 9.99 at 20°C [6]. This indicates that at physiological pH (7.4), the compound exists predominantly in its protonated form. The acid-base behavior is complex due to the presence of two nitrogen atoms: the heterocyclic nitrogen in the central ring and the exocyclic amino nitrogen [12] [13].

Studies have established that the predominant site of positive charge in singly protonated 9-aminoacridine is the exocyclic nitrogen atom, even though the heterocyclic nitrogen atom is the initial site of protonation [14]. At neutral and acidic pH, the drug favors the amino form, while at alkaline pH, the imino form tends to form large-size aggregates [15]. This pH-dependent behavior significantly influences the compound's fluorescence properties and biological activity.

| Property | Value |

|---|---|

| Melting Point | 238-240°C (free base) |

| Boiling Point | 320.68°C (estimated) |

| Water Solubility | 11.65 mg/L at 24°C |

| DMSO Solubility | 38 mg/mL at 25°C |

| pKa | 9.99 at 20°C |

Spectroscopic Identification

Ultraviolet-Visible Absorption Characteristics

9-Aminoacridine exhibits characteristic ultraviolet-visible absorption features that reflect its extended π-conjugated system. The primary absorption maximum occurs at 400-409 nm [16] [17] [18] [19], with a secondary peak observed at 259 nm [18]. These absorption bands arise from π-π* electronic transitions within the acridine ring system.

The electronic absorption spectra show distinct characteristics depending on the molecular form and environment. The occurrence of the second absorption band at anomalously short wavelength indicates disruption of the aromaticity of the central ring in the singly charged cation [14]. The compound demonstrates acridinium ring-localized transitions that are sensitive to protonation state and molecular aggregation [14].

Studies have revealed that 9-aminoacridine can exist in different molecular forms, with the monomer being the preferential species until gelation occurs, after which dimer or higher aggregates form [20]. The absorption characteristics are also influenced by solvent effects, with various fluid solutions showing enhancement of electronic intensity due to perturbation forces between solute and solvent molecules [21].

Fluorescence Emission Properties

9-Aminoacridine is recognized as one of the most fluorescent substances known [9], exhibiting exceptional photophysical properties. The fluorescence emission maximum occurs at approximately 460 nm [22] [23] [24], with the compound displaying high quantum yield fluorescence that is extremely sensitive to environmental conditions.

A particularly notable feature is the formation of excimer emission at 560 nm [22] [23] [24]. This broad excimer emission band results from ground state dimers that undergo either thermally activated radiationless excimer conversion or geometrical rearrangement in the excited state [25]. The excimer formation is accompanied by hypochromic absorbance spectra that are redshifted by maximally 275 cm⁻¹ (4.4 nm) with respect to the corresponding monomer spectra [22] [24].

The fluorescence lifetime measurements reveal distinct values for different molecular forms: the normal monomer fluorescence lifetime is 16 ns, while the dimer-excimer complex exhibits an increased lifetime of up to 24 ns [22] [23] [24]. The formation of this dimer-excimer complex from monomers can be reversed completely, with original monomeric spectral properties restored after abolishment of electrochemical gradients [22] [24].

The compound's fluorescence is highly dependent on concentration and pH. At 1:1000 dilution in water, it appears pale yellow with only faint fluorescence, but at 1:100,000 dilution, it becomes colorless with intense blue fluorescence [9]. This concentration-dependent behavior reflects the balance between monomeric and dimeric species in solution.

Nuclear Magnetic Resonance Spectral Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about 9-aminoacridine. Proton nuclear magnetic resonance spectra recorded at 400 MHz in dimethyl sulfoxide-d₆ show characteristic aromatic proton signals in the range of 7.334-8.485 ppm [26]. The chemical shifts reflect the electron-poor nature of the aromatic carbons due to the presence of nitrogen atoms in the ring system.

The proton nuclear magnetic resonance spectrum shows distinct multipicity patterns corresponding to the different aromatic proton environments. The signals at 8.485 and 8.463 ppm correspond to protons in positions adjacent to nitrogen atoms, while signals at lower field (7.334-7.913 ppm) represent protons in the outer benzene rings [26].

Carbon-13 nuclear magnetic resonance spectroscopy reveals that the aromatic carbons appear in the typical range of 125-150 ppm for aromatic systems [26]. The presence of nitrogen atoms in the ring system causes characteristic downfield shifts due to the electronegative effect of nitrogen. Detailed analysis shows that 9-aminoacridine exhibits tautomerism among simple derivatives, which can be confirmed experimentally through dynamic nuclear magnetic resonance spectroscopy and temperature-dependent spectra [27].

The nuclear magnetic resonance data confirms the planar structure of the molecule and provides evidence for the tautomeric equilibrium between amino and imino forms. Matrix isolation Fourier transform infrared spectroscopy combined with density functional theory calculations has been employed to assess the tautomerization ability and determine thermodynamic characteristics of 9-aminoacridine derivatives [27].

| Spectroscopic Property | Value |

|---|---|

| UV-Vis λmax | 400-409 nm |

| Fluorescence Emission | 460 nm |

| Excimer Emission | 560 nm |

| Fluorescence Lifetime (monomer) | 16 ns |

| Fluorescence Lifetime (excimer) | 24 ns |

| ¹H NMR Range | 7.334-8.485 ppm |

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

D08 - Antiseptics and disinfectants

D08A - Antiseptics and disinfectants

D08AA - Acridine derivatives

D08AA02 - Aminoacridine

Pictograms

Irritant

Other CAS

Wikipedia

Dates

A new 1-nitro-9-aminoacridine derivative targeting yeast topoisomerase II able to overcome fluconazole-resistance

Kamila Rząd, Ewa Paluszkiewicz, Iwona GabrielPMID: 33486051 DOI: 10.1016/j.bmcl.2021.127815

Abstract

Fungal resistance remains a significant threat and a leading cause of death worldwide. Thus, overcoming microbial infections have again become a serious clinical problem. Although acridine derivatives are widely analyzed as anticancer agents, only a few reports have demonstrated their antifungal activity. In an effort to develop biologically active antifungals, twelve novel C-857 (9-(2'-hydroxyethylamino)-1-nitroacridine) and C-1748 (9-(2'-hydroxyethylamino)-4-methyl-1-nitroacridine) derivatives were synthesized. The evaluation of biological properties suggests that starting compounds: C-1748, C-857 and IE3 (2-[(4-methyl-1-nitroacridin-9-yl)amino]ethyl lysinate), IE4 (2-[(1-nitroacridin-9-yl)amino]ethyl lysinate) antifungal mode of action differ from that determined for IE5 (N'-{3-[(4-methyl-1-nitroacridin-9-yl)amino]propyl}lysinamide), IE6 (N'-{3-[(1-nitroacridin-9-yl)amino]propyl}lysinamide) and IE10 (3,3'-Bis-(1-nitroacridin-9-ylamino)-aminoethylaminoethylaminoethylamine). Although MIC values determined for the latter were higher, in contrast to C-857 and C-1748, newly synthesized IE5, IE6 and IE10 reduced C. albicans hyphal growth in different inducing media. Those compounds also exhibited antibiofilm activity, whereas IE10 was the most effective. Moreover, only IE6 exhibited antifungal activity against fluconazole resistant C. albicans strains with MICs values in the range of 16-64 μg mL. Our results also indicate that, in contrast to other analyzed derivatives, novel synthetized compounds IE6 and IE10 with antifungal activity target yeast topoisomerase II activity.

Efficient and Short Method for Conjugation of 1-Nitro-9-Aminoacridine to Important Peptidyl Fragments by a Solid Support Synthesis

Monika LahuttaPMID: 33205910 DOI: 10.1002/cbdv.202000702

Abstract

The efficient and short techniques for conjugation of 9-aminoacridine with different peptidyl fragments are necessary for the development of active pharmaceutical ingredients (API). They need to be adopted to generate a new branch of acridine conjugates, enhancing their bioavailability for the examination in biological systems. The branch of developing acridine conjugates, built via different linkers and synthesized in this study, are expected as potential effective chemotherapeutics with dual mechanism of action. Recently, the methodology based on a solid-phase technique has been successfully demonstrated in preparing a number of promising compounds. However, the reaction conditions for amide bond formation between 1-nitro-9-aminoacridine and peptidyl fragments need to be optimized. In this study, the optimization of amide bond formation was demonstrated with the use of the solid-phase synthesis to build a new promising group of 1-nitro-9-aminoacridines conjugated to lactoferrin fragments via especially carboxy linker length.Liposomal 9-Aminoacridine for Treatment of Ischemic Stroke: From Drug Discovery to Drug Delivery

Haojie Wang, Xiao Xu, Xin Guan, Shiyang Shen, Xuechao Huang, Guoyin Kai, Shunyi Zhao, Wenchen Ruan, Luyong Zhang, Tao Pang, Ran MoPMID: 32039606 DOI: 10.1021/acs.nanolett.9b04018

Abstract

Neuroinflammation plays a pivotal part in the pathogenesis of stroke. Orphan nuclear receptor NR4A1 is involved in the inflammatory response of microglia and macrophages. In this study, we discovered an old drug, 9-aminoacridine (9-AA), as a novel NR4A1 activator from our in-house FDA-approved drug library, which exhibited anti-inflammatory activities through an NR4A1/IL-10/SOCS3 signaling pathway and modulated the microglia activation. To improve the druggability of 9-AA, different liposomal formulations were screened and investigated. 9-AA-loaded liposome (9-AA/L) was prepared to reduce the adverse effect of 9-AA. Furthermore, 9-AA-loaded PEG/cRGD dual-modified liposome (9-AA/L-PEG-cRGD) was obtained, which displayed prolonged circulation, improved biodistribution, and increased brain accumulation. In the transient middle cerebral artery occlusion (tMCAO) rat model, 9-AA/L-PEG-cRGD significantly reduced brain infarct area, ameliorated ischemic brain injury, and promoted long-term neurological function recovery. This "from drug discovery to drug delivery" methodology provides a potential therapeutic strategy using the liposomal 9-AA, the NR4A1 activator to suppress neuroinflammation for treatment of ischemic stroke.Molecular docking, synthesis and biological evaluation of phenacyl derivatives of 9-aminoacridine as anti-Alzheimer's agent

Rabya Munawar, Nousheen Mushtaq, Ahsaan Ahmad, Syed Muhammad Ghufran Saeed, Saman Usmani, Shamim Akhtar, Z S Saify, Muhammad Arif, Arifa AkramPMID: 32276912 DOI:

Abstract

Alzheimer's disease (AD) is a multifactorial neurodegenerative disorder mainly characterized by progressive deterioration of memory and impaired cognitive function. The most promising approach for symptomatic relief of AD is to inhibit acetylcholinesterase (AChE). On the basis of this approach in-house library of 9-aminoacridine derivatives were constructed and allowed to docked against human acetylcholinesterase (hAChE) (PDB ID: 4EY7), using MOE 2018.01 and PyRx 0.9.2 (AutoDock Vina). Top ranked and best fitted molecules were synthesized by targeting the 9-amino group of aminoacridine with substituted phenacyl halides. Anti-Alzheimer's potential was checked by in vitro AChE inhibition, antioxidant activity (DPPH scavenging ability) and fibril disaggregation. Subjected ligands suggested as promising multitargeted candidate with pronounced results in term of ICvalues (AChE inhibition 2.400-26.138μM), however, none of them showed potential towards fibril inhibition.

3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents

Qian Zhou, Chaoqun You, Cong Zheng, Yawen Gu, Hongchao Gu, Rui Zhang, Hongshuai Wu, Baiwang SunPMID: 29738780 DOI: 10.1016/j.lfs.2018.05.010

Abstract

DNA is considered to be one of the most promising targets for anticancer agents. Acridine analogues have anticancer activity based on DNA binding and topoisomerases inhibition. However, due to the side effects, resistance and low bioavailability, a few have entered into clinical usage and the mechanisms of action are not fully understood. Novel acridine derivatives are needed for effective cancer therapy. A series of novel 3-nitroacridine-based derivatives were synthesized, their DNA binding and anticancer activities were evaluated. The chemical modifications at position 9 of the 3-nitroacridine were crucial for DNA affinity, thus optimizing anticancer activity. UV-Vis and circular dichroism (CD) spectroscopy indicated interaction of compounds with DNA, and the binding modes were intercalation and groove binding. MTT assay and clonogenic assay showed that compounds 1, 2 and 3 had obvious cell growth inhibition effect. They induced cell apoptosis in human breast cancer cells in a dose-dependent manner, and exhibited anticancer effect via DNA damage as well as cell cycle arrest at G0/G1 phage. Using confocal fluorescent microscope, the apoptotic features were observed. The results suggested that compounds 1-3 with high DNA binding affinity and good inhibitory effect of cancer cell proliferation can be developed as prime candidates for further chemical optimization.1,3-dimethyl-6-nitroacridine derivatives induce apoptosis in human breast cancer cells by targeting DNA

Qian Zhou, Hongshuai Wu, Chaoqun You, Zhiguo Gao, Kai Sun, Mingxin Wang, Fanghui Chen, Baiwang SunPMID: 30256663 DOI: 10.1080/03639045.2018.1529185

Abstract

The acridine derivatives can interact with the double-stranded DNA, which is regarded as the biological target of the anticancer drugs in cancer treatment. We designed and synthesized a new series of 1,3-dimethyl-6-nitroacridine derivatives as potential DNA-targeted anticancer agents. These compounds could partially intercalate into the calf thymus DNA, differing from the parent acridine. The results showed that the substitutions of the acridine ring had great effect on DNA binding affinity. The binding constants determined by UV-vis spectroscopy were found to be 10M

grade. Anticancer activity of these compounds was screened using MTT assay. Most compounds inhibited 50% cancer cell growth at concentration below 30 μM, the results were consistent with the DNA binding ability. Compounds 1 and 6 were found to have more effective cytotoxicity, especially in human breast cancer cell lines. To investigate the action mechanism, we studied cell apoptosis, morphological changes, and cell cycle distribution in MCF-7 and MDA-MB-231 cells. Compounds 1 and 6 caused MCF-7 and MDA-MB-231 cells death due to apoptosis, and induced cell apoptosis in a dose-dependent manner. They also had significant effect on cell cycle progression and arrested cell cycle at G2/M phase. The results demonstrated that compounds 1 and 6 are promising candidates for cancer treatment.

A new crystal form of human acetylcholinesterase for exploratory room-temperature crystallography studies

Oksana Gerlits, Kwok-Yiu Ho, Xiaolin Cheng, Donald Blumenthal, Palmer Taylor, Andrey Kovalevsky, Zoran RadićPMID: 31176713 DOI: 10.1016/j.cbi.2019.06.011

Abstract

Structure-guided design of novel pharmacologically active molecules relies at least in part on functionally relevant accuracy of macromolecular structures for template based drug design. Currently, about 95% of all macromolecular X-ray structures available in the PDB (Protein Data Bank) were obtained from diffraction experiments at low, cryogenic temperatures. However, it is known that functionally relevant conformations of both macromolecules and pharmacological ligands can differ at higher, physiological temperatures. We describe in this article development and properties of new human acetylcholinesterase (AChE) crystals of space group P3and a new unit cell, amenable for room-temperature X-ray diffraction studies. We co-crystallized hAChE in P3

unit cell with the reversible inhibitor 9-aminoacridine that binds at the base of the active center gorge in addition to inhibitors that span the full length of the gorge, donepezil (Aricept, E2020) and AChE specific inhibitor BW284c51. Their new low temperature P3

space group structures appear similar to those previously obtained in the different P3

21 unit cell. Successful solution of the new room temperature 3.2 Å resolution structure of BW284c51*hAChE complex from large P3

crystals enables us to proceed with studying room temperature structures of lower affinity complexes, such as oxime reactivators bound to hAChE, where temperature-related conformational diversity could be expected in both oxime and hAChE, which could lead to better informed structure-based design under conditions approaching physiological temperature.

Interactions of newly synthesized platinum nanoparticles with ICR-191 and their potential application

Agnieszka Borowik, Rafal Banasiuk, Natalia Derewonko, Michal Rychlowski, Marta Krychowiak-Masnicka, Dariusz Wyrzykowski, Magdalena Ziabka, Anna Woziwodzka, Aleksandra Krolicka, Jacek PiosikPMID: 30899037 DOI: 10.1038/s41598-019-41092-6

Abstract

One of the greatest challenges of modern medicine is to find cheaper and easier ways to produce transporters for biologically active substances, which will provide selective and efficient drug delivery to the target cells, while causing low toxicity towards healthy cells. Currently, metal-based nanoparticles are considered a successful and viable solution to this problem. In this work, we propose the use of novel synthesis method of platinum nanoparticles (PtNPs) connected with their precise biophysical characterization and assessment of their potential toxicity. To work as an efficient nanodelivery platform, nanoparticles should interact with the desired active compounds spontaneously and non-covalently. We investigated possible direct interactions of PtNPs with ICR-191, a model acridine mutagen with well-established biophysical properties and mutagenic activity, by Dynamic Light Scattering, fluorescence spectroscopy, and Isothermal Titration Calorimetry. Moreover, to determine the biological activity of ICR-191-PtNPs aggregates, we employed Ames mutagenicity test, eukaryotic cell line analysis and toxicity test against the model organism Caenorhabditis elegans. PtNPs' interesting physicochemical properties associated to the lack of toxicity in a tested range of concentrations, as well as their ability to modulate ICR-191 biological activity, suggest that these particles successfully work as potential delivery platforms for different biologically active substances.A power law distribution of metabolite abundance levels in mice regardless of the time and spatial scale of analysis

Shumpei Sato, Makoto Horikawa, Takeshi Kondo, Tomohito Sato, Mitsutoshi SetouPMID: 29985415 DOI: 10.1038/s41598-018-28667-5

Abstract

Biomolecule abundance levels change with the environment and enable a living system to adapt to the new conditions. Although, the living system maintains at least some characteristics, e.g. homeostasis. One of the characteristics maintained by a living system is a power law distribution of biomolecule abundance levels. Previous studies have pointed to a universal characteristic of biochemical reaction networks, with data obtained from lysates of multiple cells. As a result, the spatial scale of the data related to the power law distribution of biomolecule abundance levels is not clear. In this study, we researched the scaling law of metabolites in mouse tissue with a spatial scale of quantification that was changed stepwise between a whole-tissue section and a single-point analysis (25 μm). As a result, metabolites in mouse tissues were found to follow the power law distribution independently of the spatial scale of analysis. Additionally, we tested the temporal changes by comparing data from younger and older mice. Both followed similar power law distributions, indicating that metabolite composition is not diversified by aging to disrupt the power law distribution. The power law distribution of metabolite abundance is thus a robust characteristic of a living system regardless of time and space.Novel tetrahydroacridine derivatives with iodobenzoic moieties induce G0/G1 cell cycle arrest and apoptosis in A549 non-small lung cancer and HT-29 colorectal cancer cells

Małgorzata Girek, Karol Kłosiński, Bartłomiej Grobelski, Stefania Pizzimenti, Marie Angele Cucci, Martina Daga, Giuseppina Barrera, Zbigniew Pasieka, Kamila Czarnecka, Paweł SzymańskiPMID: 31313023 DOI: 10.1007/s11010-019-03576-x

Abstract

A series of nine tetrahydroacridine derivatives with iodobenzoic moiety were synthesized and evaluated for their cytotoxic activity against cancer cell lines-A549 (human lung adenocarcinoma), HT-29 (human colorectal adenocarcinoma) and somatic cell line-EA.hy926 (human umbilical vein cell line). All compounds displayed high cytotoxicity activity against A549 (IC59.12-14.87 µM) and HT-29 (IC

17.32-5.90 µM) cell lines, higher than control agents-etoposide and 5-fluorouracil. Structure-activity relationship showed that the position of iodine in the substituent in the para position and longer linker most strongly enhanced the cytotoxic effect. Among derivatives, 1i turned out to be the most cytotoxic and displayed IC

values of 14.87 µM against A549 and 5.90 µM against HT-29 cell lines. In hyaluronidase inhibition assay, all compounds presented anti-inflammatory activity, however, slightly lower than reference compound. ADMET prediction showed that almost all compounds had good pharmacokinetic profiles. 1b, 1c and 1f compounds turned out to act against chemoresistance in cisplatin-resistant 253J B-V cells. Compounds intercalated into DNA and inhibited cell cycle in G0/G1 phase-the strongest inhibition was observed for 1i in A549 and 1c in HT-29. Among compounds, the highest apoptotic effect in both cell lines was observed after treatment with 1i. Compounds caused DNA damage and H2AX phosphorylation, which was detected in A549 and HT-29 cells. All research confirmed anticancer properties of novel tetrahydroacridine derivatives and explained a few pathways of their mechanism of cytotoxic action.

Explore Compound Types